Ethyl 1,5-dimethyl-1H-pyrrole-2-carbimidate
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Overview
Description
Ethyl 1,5-dimethyl-1H-pyrrole-2-carbimidate is a chemical compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of ethyl and dimethyl groups attached to the pyrrole ring, along with a carbimidate functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,5-dimethyl-1H-pyrrole-2-carbimidate can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields .
Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, resulting in N-alkoxycarbonyl pyrroles. This method provides distinct reactivity compared to N-sulfonyl protection, especially in pyrrole acylation protocols .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of catalytic systems and optimized reaction conditions ensures high yields and purity of the final product. The choice of reagents and catalysts is crucial to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,5-dimethyl-1H-pyrrole-2-carbimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of pyrrolidines.
Scientific Research Applications
Ethyl 1,5-dimethyl-1H-pyrrole-2-carbimidate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 1,5-dimethyl-1H-pyrrole-2-carbimidate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1,5-dimethyl-1H-pyrrole-2-carbimidate can be compared with other similar compounds, such as:
Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate: Another pyrrole derivative with similar structural features but different functional groups.
1,5-Dimethyl-1H-pyrrole-2-carbonitrile: A compound with a nitrile group instead of a carbimidate group.
2,5-Dimethyl-1H-pyrrole: A simpler pyrrole derivative without the ethyl and carbimidate groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14N2O |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
ethyl 1,5-dimethylpyrrole-2-carboximidate |
InChI |
InChI=1S/C9H14N2O/c1-4-12-9(10)8-6-5-7(2)11(8)3/h5-6,10H,4H2,1-3H3 |
InChI Key |
UOEUUOSMFCTWCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1=CC=C(N1C)C |
Origin of Product |
United States |
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